molecular formula C20H24N4O3S B2405547 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 1903591-55-8

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide

Cat. No.: B2405547
CAS No.: 1903591-55-8
M. Wt: 400.5
InChI Key: FHIQZMWREAQQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This sulfonamide derivative features a pyrazole core substituted with 3,5-dimethyl groups, a pyridin-2-yl moiety at the N1 position, and a 2-phenoxyethanesulfonamide chain. The pyridinyl and phenoxy groups enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenoxyethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-16-19(17(2)24(23-16)20-10-6-7-12-21-20)11-13-22-28(25,26)15-14-27-18-8-4-3-5-9-18/h3-10,12,22H,11,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQZMWREAQQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a sulfonamide moiety linked to a phenoxyethane and a pyrazole derivative. Its molecular formula is C19H24N6O3SC_{19}H_{24}N_6O_3S, with a molecular weight of 396.50 g/mol. The presence of the pyridine and pyrazole rings suggests potential interactions with various biological targets.

This compound acts primarily as an inhibitor of the bromodomain and extraterminal (BET) protein family. By binding to the bromodomains of these proteins, it disrupts their function in regulating gene expression related to cell cycle progression, apoptosis, and inflammation. This inhibition can lead to altered cellular functions and potentially induce apoptosis in cancer cells.

Anticancer Effects

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5fC65.13Induces apoptosis and cell cycle arrest
5fSH-SY5Y5.00Selective cytotoxicity

In particular, compound 5f was shown to induce significant cell cycle arrest in the G0/G1 phase (45.1%) and S phase (32.9%), indicating its potential as a therapeutic agent in glioma treatment .

Inhibition of Inflammatory Pathways

The compound also exhibits anti-inflammatory properties by modulating pathways associated with cytokine production. This effect is particularly relevant in conditions characterized by chronic inflammation, where BET proteins play a crucial role in inflammatory responses.

Case Studies

A notable study investigated the effects of this compound on glioma cells. The results indicated that treatment led to decreased cell viability and increased markers of apoptosis compared to control groups. Flow cytometry analysis confirmed that the mechanism involved significant alterations in the cell cycle dynamics, reinforcing the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Sulfonamide Cores

Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide, ):

  • Key Differences : Replaces the pyridin-2-yl group with a butyl chain and introduces a 4-chlorophenyl carbamoyl substituent.
  • Physicochemical Data :
    • Melting point: 138–142°C (vs. unreported for the target compound).
    • IR absorption: Strong SO₂ signals at 1385 and 1164 cm⁻¹, similar to the target’s sulfonamide group .
  • Bioactivity : Unreported, but the carbamoyl group may enhance hydrogen-bonding interactions with biological targets.

EP 4 139 296 B1 Derivative ():

  • Synthetic Route : Uses palladium catalysis for coupling, contrasting with the target’s likely nucleophilic substitution or condensation pathways .

Pyrazole Derivatives with Heterocyclic Modifications

1,3,4-Thiadiazole Derivatives ():

  • Key Differences : Replace sulfonamide with a thiadiazole ring, reducing solubility but enhancing antimicrobial activity.
  • Bioactivity: Four derivatives showed superior activity against E. coli, B. mycoides, and C.
  • Structural Insight : The thiadiazole’s electron-deficient core may improve membrane penetration compared to sulfonamides.

Triazolo/Tetrazolo-Pyrazole Hybrids ():

  • Physicochemical Data :
    • Melting points: 246–288°C, significantly higher than sulfonamide analogs due to rigid, planar structures .

Chromene- and Fluorine-Substituted Analogs

Example 53 ():

  • Key Differences : Incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group, enhancing π-π stacking and metabolic stability.
  • Bioactivity : Unreported, but fluorine substituents typically improve bioavailability and target selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Melting Point (°C) Notable Bioactivity Reference
Target Compound Pyrazole-sulfonamide 3,5-Dimethyl, pyridin-2-yl, phenoxyethyl N/A Hypothesized kinase inhibition
Compound 27 () Pyrazole-sulfonamide 4-Butyl, 4-chlorophenyl carbamoyl 138–142 Unreported
1,3,4-Thiadiazole derivative () Thiadiazole-pyrazole 3,5-Dimethyl, 4-nitrophenyl N/A Antimicrobial
Triazolo-pyrazole () Triazolo-pyridazine Benzoylamino, propenoic acid 285–288 Unreported
EP 4 139 296 B1 () Pyridazine-pyrazole Chlorinated, pyrrolidinyloxy N/A Kinase inhibition (assumed)

Research Findings and Trends

  • Substituent Impact: Electron-withdrawing groups (e.g., chloro, nitro) enhance thermal stability and bioactivity but may reduce solubility. Bulky groups like phenoxyethyl (target compound) balance lipophilicity and solubility .
  • Fluorine Effects : Fluorinated analogs () highlight the trade-off between metabolic stability and synthetic complexity .

Q & A

Q. What are the key considerations for synthesizing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxyethanesulfonamide with high purity?

A robust synthesis protocol requires optimizing reaction parameters (temperature, solvent, catalyst) using statistical experimental design (DoE) to minimize side products. For example, fractional factorial designs can identify critical variables influencing yield and purity . Membrane separation technologies (e.g., nanofiltration) or crystallization techniques are recommended for purification, as classified under CRDC subclass RDF2050104 .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement provides unambiguous structural confirmation, particularly for verifying pyrazole and pyridine ring conformations . Complement with 1H^1H/13C^{13}C-NMR to resolve proton environments and 1H^1H-1H^1H COSY for connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight.

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving the pyrazol-4-yl-ethyl moiety?

Quantum chemical reaction path searches (e.g., density functional theory, DFT) can model transition states and intermediates. For example, ICReDD’s approach combines computed activation barriers with experimental kinetic data to validate competing pathways, reducing reliance on trial-and-error experimentation . Comparative free-energy profiles for alternative mechanisms can clarify discrepancies.

Q. What statistical frameworks address conflicting solubility or stability data in different solvent systems?

Multivariate analysis (e.g., partial least squares regression) correlates solvent polarity, hydrogen-bonding capacity, and temperature with stability. Response surface methodology (RSM) identifies optimal solvent mixtures while accounting for interactions between variables . Outliers should be re-evaluated using controlled degradation studies (e.g., forced hydrolysis under varying pH).

Q. How can reactor design improve scalability of sulfonamide functionalization in this compound?

CRDC subclass RDF2050112 emphasizes continuous-flow reactors for exothermic sulfonamide reactions, enabling precise temperature control and reduced side-product formation . Computational fluid dynamics (CFD) simulations predict mass-transfer limitations, while inline PAT (process analytical technology) monitors real-time conversion.

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER/CHARMM) assesses conformational flexibility during binding. Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., phenoxy group) to binding entropy/enthalpy . Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How do structural modifications to the pyridine ring affect toxicity profiles in preclinical models?

Derivatize the pyridine ring with electron-withdrawing/donating groups and apply DoE to correlate substituent position/logP with cytotoxicity (e.g., HepG2 assays). Toxicogenomics (RNA-seq) identifies pathways affected by structural changes, guided by methodologies in microbial ecotoxicity studies .

Q. What experimental protocols mitigate solvent-induced polymorphism during crystallization?

Screen solvents using High-Throughput Crystallization (HTC) plates with varying polarity. Pair with SHELXD for phase identification and SHELXE to refine twinned crystals . Rietveld analysis (TOPAS) quantifies polymorph ratios in bulk samples.

Q. How can process control algorithms optimize reaction yields in large-scale synthesis?

CRDC subclass RDF2050108 recommends model predictive control (MPC) for dynamic optimization of feed rates and temperature. Kalman filters reconcile real-time sensor data with kinetic models to adjust parameters and minimize batch-to-batch variability .

Q. What strategies resolve crystallographic disorder in the phenoxyethanesulfonamide chain?

SHELXL’s PART and SIMU instructions refine disordered segments. If unresolved, use low-temperature (100 K) data collection to reduce thermal motion. Alternative: employ synchrotron radiation for higher-resolution datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.